![molecular formula C25H25FN8O B2382660 1-[4-(4-フルオロフェニル)ピペラジン-1-イル]-4-{9-メチル-2,4,5,7,8,10-ヘキサアザテトラシクロ[10.4.0.0^{2,6}.0^{7,11}]ヘキサデカ-1(16),3,5,8,10,12,14-ヘプタエン-3-イル}ブタン-1-オン CAS No. 902621-64-1](/img/new.no-structure.jpg)
1-[4-(4-フルオロフェニル)ピペラジン-1-イル]-4-{9-メチル-2,4,5,7,8,10-ヘキサアザテトラシクロ[10.4.0.0^{2,6}.0^{7,11}]ヘキサデカ-1(16),3,5,8,10,12,14-ヘプタエン-3-イル}ブタン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one is a useful research compound. Its molecular formula is C25H25FN8O and its molecular weight is 472.528. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. ヒト平衡型ヌクレオシドトランスポーターの阻害剤 この化合物は、ヒト平衡型ヌクレオシドトランスポーター(ENT)の阻害剤として研究されてきました。 ENTは、ヌクレオチド合成、アデノシン機能の調節、化学療法に重要な役割を果たしています . この化合物は、ENT1よりもENT2に対してより選択的です .
抗真菌活性
この化合物のいくつかの類似体は、潜在的な抗真菌剤として合成されてきました . しかし、これらの化合物は、C. galibrataの臨床分離株(1および2)、およびC.albicans ATCC 10231 に対して抗真菌活性を示さないことが観察されました。
抗腫瘍活性
この化合物は、その抗腫瘍活性について評価されています。 これらの化合物は、MCF-10A細胞の細胞生存率の低下を引き起こすことが観察されました .
抗菌活性
シノリン誘導体(この化合物を含む)は、その抗菌特性について研究されています .
抗炎症活性
シノリン誘導体(この化合物を含む)は、その抗炎症特性について研究されています .
抗血小板活性
作用機序
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .
Mode of Action
This compound inhibits ENTs in an irreversible and non-competitive manner . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km) .
Biochemical Pathways
The compound affects the nucleoside transport pathways by inhibiting the ENTs . This results in a decrease in the transport of nucleosides and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy .
Pharmacokinetics
It is known that the compound inhibits ents in an irreversible manner, suggesting that it may have a long-lasting effect .
Result of Action
The inhibition of ENTs by this compound leads to a decrease in the transport of nucleosides and nucleoside analogues . This can affect nucleotide synthesis and the regulation of adenosine function .
生物活性
The compound 1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one is a complex organic molecule belonging to the class of piperazine derivatives. Its unique structure and functional groups suggest potential biological activities that warrant investigation.
Chemical Structure
The IUPAC name indicates a complex arrangement of piperazine and hexaazatetracyclo structures. The presence of the 4-fluorophenyl group is significant for its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as a therapeutic agent in various applications:
- Antimelanogenic Effects : Compounds with similar structural motifs have shown promising results in inhibiting tyrosinase (TYR), an enzyme involved in melanin production. For example, derivatives of 4-(4-fluorobenzyl)piperazine have been reported as effective TYR inhibitors with IC50 values significantly lower than traditional agents like kojic acid .
The mechanism by which this compound exerts its biological effects is likely through the inhibition of specific enzymes or receptors:
- Tyrosinase Inhibition : The competitive inhibition of tyrosinase by related compounds suggests that our target compound may similarly bind to the active site of TYR. This binding prevents substrate access and reduces melanin synthesis .
Research Findings
Recent studies have explored various derivatives and their biological activities:
Compound | IC50 (μM) | Remarks |
---|---|---|
Kojic Acid | 17.76 | Reference compound |
Compound 26 (related) | 0.18 | Competitive inhibitor with no cytotoxicity on B16F10 cells |
Case Study: Antimelanogenic Activity
A study focused on the design and synthesis of compounds containing the 4-fluorobenzylpiperazine moiety highlighted their potential in treating hyperpigmentation disorders. The findings indicated that these compounds could inhibit TYR activity effectively while maintaining low cytotoxicity levels .
Comparative Analysis
When comparing similar compounds:
- Piperazine Derivatives : Many piperazine derivatives exhibit varying degrees of biological activity depending on their substituents. The introduction of fluorinated phenyl groups often enhances binding affinity to biological targets.
Compound Type | Activity Level | Notable Features |
---|---|---|
4-Fluorobenzylpiperazine Derivatives | High | Effective TYR inhibitors |
Non-fluorinated Analogues | Moderate to Low | Reduced binding affinity |
特性
CAS番号 |
902621-64-1 |
---|---|
分子式 |
C25H25FN8O |
分子量 |
472.528 |
IUPAC名 |
1-[4-(4-fluorophenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one |
InChI |
InChI=1S/C25H25FN8O/c1-17-27-24-20-5-2-3-6-21(20)33-22(28-29-25(33)34(24)30-17)7-4-8-23(35)32-15-13-31(14-16-32)19-11-9-18(26)10-12-19/h2-3,5-6,9-12H,4,7-8,13-16H2,1H3 |
InChIキー |
FQJROBCRUOQTFM-UHFFFAOYSA-N |
SMILES |
CC1=NN2C(=N1)C3=CC=CC=C3N4C2=NN=C4CCCC(=O)N5CCN(CC5)C6=CC=C(C=C6)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。